molecular formula C21H25NO3 B14789597 Carbamic acid, (2-hydroxycyclohexyl)(phenylmethyl)-, phenylmethyl ester CAS No. 906802-33-3

Carbamic acid, (2-hydroxycyclohexyl)(phenylmethyl)-, phenylmethyl ester

Cat. No.: B14789597
CAS No.: 906802-33-3
M. Wt: 339.4 g/mol
InChI Key: ODXZINOOEWWREG-UHFFFAOYSA-N
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Description

Benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate is a chemical compound characterized by its unique structure, which includes a benzyl group, a hydroxycyclohexyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include ketones from oxidation, amines from reduction, and substituted benzyl derivatives from nucleophilic substitution .

Scientific Research Applications

Benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the carbamate moiety can interact with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate include:

Uniqueness

What sets benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate apart from these similar compounds is its specific structural configuration, which includes the (1R,2R)-2-hydroxycyclohexyl group. This unique configuration can result in distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications .

Properties

IUPAC Name

benzyl N-benzyl-N-(2-hydroxycyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-20-14-8-7-13-19(20)22(15-17-9-3-1-4-10-17)21(24)25-16-18-11-5-2-6-12-18/h1-6,9-12,19-20,23H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXZINOOEWWREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152254
Record name Carbamic acid, (2-hydroxycyclohexyl)(phenylmethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906802-33-3
Record name Carbamic acid, (2-hydroxycyclohexyl)(phenylmethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906802-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2-hydroxycyclohexyl)(phenylmethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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